Cas no 23002-49-5 (1-methyl-1H-Pyrazolo[3,4-b]pyridine)

1-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused pyrazole and pyridine ring system, with a methyl group at the 1-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and other biologically active molecules. The compound's stability and synthetic versatility allow for efficient functionalization, enabling tailored modifications for targeted research or industrial applications. High purity grades are available to ensure reproducibility in advanced chemical processes.
1-methyl-1H-Pyrazolo[3,4-b]pyridine structure
23002-49-5 structure
Product Name:1-methyl-1H-Pyrazolo[3,4-b]pyridine
CAS No:23002-49-5
MF:C7H7N3
MW:133.150580644608
MDL:MFCD06661872
CID:1109449
PubChem ID:2755888
Update Time:2025-06-09

1-methyl-1H-Pyrazolo[3,4-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-1H-Pyrazolo[3,4-b]pyridine
    • 1-methylpyrazolo[3,4-b]pyridine
    • AKOS004910347
    • SB17562
    • Y13575
    • BS-32163
    • 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-
    • DB-132888
    • SCHEMBL256383
    • 23002-49-5
    • MDL: MFCD06661872
    • Inchi: 1S/C7H7N3/c1-10-7-6(5-9-10)3-2-4-8-7/h2-5H,1H3
    • InChI Key: AZWPZEGGNCFEKN-UHFFFAOYSA-N
    • SMILES: N1(C)C2C(=CC=CN=2)C=N1

Computed Properties

  • Exact Mass: 133.063997236g/mol
  • Monoisotopic Mass: 133.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 1-methyl-1H-Pyrazolo[3,4-b]pyridine

Introduction to 1-methyl-1H-Pyrazolo[3,4-b]pyridine (CAS No. 23002-49-5)

1-methyl-1H-Pyrazolo[3,4-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 23002-49-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This bicyclic structure, featuring a pyrazole ring fused with a pyridine ring, serves as a versatile scaffold for the development of various bioactive molecules. The compound's unique pharmacophoric features make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The 1-methyl-1H-Pyrazolo[3,4-b]pyridine scaffold is characterized by its ability to interact with multiple biological targets, making it an attractive building block for medicinal chemists. Its molecular framework allows for modifications at several positions, enabling the synthesis of derivatives with tailored biological activities. Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges, particularly in oncology and neurology.

In the realm of oncology, 1-methyl-1H-Pyrazolo[3,4-b]pyridine and its derivatives have been investigated for their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, research has demonstrated that certain analogs of this compound can inhibit tyrosine kinases, which are often overexpressed in tumor cells. These findings align with the broader effort to develop small-molecule inhibitors that selectively target cancer-related pathways without significant off-target effects.

Moreover, the pyrazolo[3,4-b]pyridine core has shown promise in neurodegenerative disease research. Studies indicate that modifications at the methylated position of the pyrazole ring can enhance binding affinity to specific neurotransmitter receptors. This has led to the development of novel compounds with potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. The ability of 1-methyl-1H-Pyrazolo[3,4-b]pyridine to cross the blood-brain barrier further enhances its appeal as a therapeutic agent for central nervous system disorders.

The synthesis of 1-methyl-1H-Pyrazolo[3,4-b]pyridine involves multi-step organic transformations that highlight its synthetic accessibility. Common synthetic routes include condensation reactions between hydrazines and β-ketoesters, followed by functional group transformations to introduce the methyl group at the appropriate position on the pyrazole ring. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic protocols, reducing waste and improving yields.

From a computational chemistry perspective, virtual screening techniques have been employed to identify promising derivatives of 1-methyl-1H-Pyrazolo[3,4-b]pyridine based on their predicted binding affinities to biological targets. Molecular docking studies have revealed that subtle structural modifications can significantly alter binding interactions with protein receptors. This computational approach accelerates the drug discovery process by prioritizing compounds most likely to exhibit desired biological activities.

The pharmacokinetic properties of 1-methyl-1H-Pyrazolo[3,4-b]pyridine are another critical aspect of its evaluation as a potential therapeutic agent. Research has focused on optimizing solubility, stability, and metabolic profiles to enhance bioavailability and reduce toxicity. Techniques such as prodrug design and formulation engineering have been explored to improve the compound's pharmacokinetic behavior in vivo.

In conclusion, 1-methyl-1H-Pyrazolo[3,4-b]pyridine (CAS No. 23002-49-5) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique scaffold allows for diverse chemical modifications, enabling the development of novel bioactive molecules targeting various diseases. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives, underscoring its importance in modern drug discovery efforts.

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